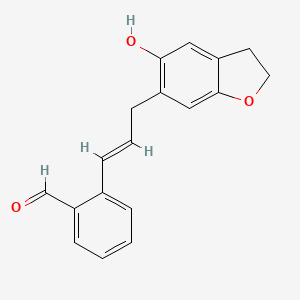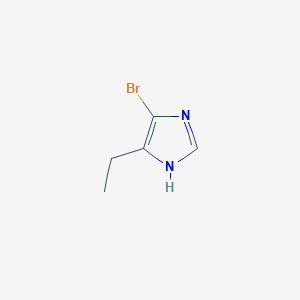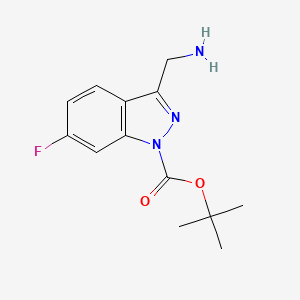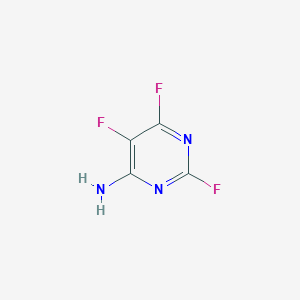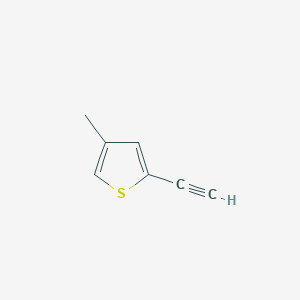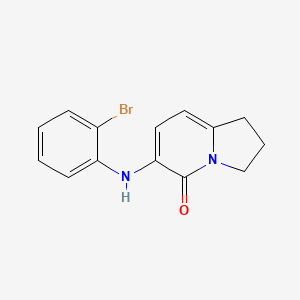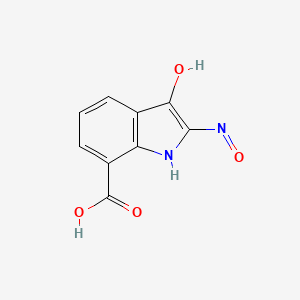
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is notable for its unique structure, which includes a hydroxyamino group, a keto group, and a carboxylic acid group, making it a versatile molecule in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve nitration, reduction, and subsequent cyclization to form the indole core. The hydroxyamino group can be introduced through selective hydroxylation and amination reactions.
Industrial Production Methods: Industrial production of this compound may leverage catalytic processes to enhance yield and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are often employed to streamline the production process. These methods ensure high purity and scalability, essential for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to a hydroxyl group under mild conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating mixtures.
Major Products:
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. The hydroxyamino group plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This mechanism is particularly relevant in its potential anti-cancer activity, where it may induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-Amino-3-oxo-3H-indole-7-carboxylic acid
- 2-Hydroxy-3-oxo-3H-indole-7-carboxylic acid
- 2-(Hydroxyamino)-3-oxo-3H-indole-5-carboxylic acid
Comparison: While these compounds share structural similarities, 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is unique due to the specific positioning of the hydroxyamino group. This positioning influences its reactivity and interaction with biological targets, making it a distinct and valuable compound in research and industrial applications.
Propiedades
Número CAS |
5569-93-7 |
|---|---|
Fórmula molecular |
C9H6N2O4 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14) |
Clave InChI |
DYSOCQYXGSHVIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




